molecular formula C18H12F27Sn B12057523 Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride

Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride

Katalognummer: B12057523
Molekulargewicht: 860.0 g/mol
InChI-Schlüssel: SVDZQOFYWIWODZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride: is an organotin compound known for its unique chemical properties and applications. It is characterized by the presence of perfluorohexyl groups attached to a tin atom, making it a valuable reagent in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride typically involves the reaction of perfluorohexyl halides with tin hydrides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process may involve the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride is widely used as a reagent in organic synthesis, particularly in reduction and substitution reactions. Its unique properties make it valuable in the development of new synthetic methodologies .

Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of this compound. Its ability to interact with biological molecules and its unique chemical properties make it a candidate for drug development and other biomedical applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes .

Wirkmechanismus

The mechanism by which Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride exerts its effects involves the interaction of the tin atom with various molecular targets. In reduction reactions, the tin hydride donates hydrogen atoms to the substrate, facilitating the reduction process. In substitution reactions, the perfluorohexyl groups are replaced by nucleophiles, leading to the formation of new organotin compounds .

Vergleich Mit ähnlichen Verbindungen

  • Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride
  • Tris(1H,1H,2H,2H-perfluorobutyl)tin hydride

Comparison: Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride is unique due to its specific perfluorohexyl groups, which impart distinct chemical properties compared to other similar compounds. For example, Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride has longer perfluoroalkyl chains, affecting its reactivity and applications. The choice of compound depends on the specific requirements of the reaction or application .

Eigenschaften

Molekularformel

C18H12F27Sn

Molekulargewicht

860.0 g/mol

InChI

InChI=1S/3C6H4F9.Sn/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;/h3*1-2H2;

InChI-Schlüssel

SVDZQOFYWIWODZ-UHFFFAOYSA-N

Kanonische SMILES

C(C[Sn](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.